Bisnortilidine
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Overview
Description
Ethyl (1R,2S)-2-amino-1-phenylcyclohex-3-ene-1-carboxylate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bisnortilidine typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method involves the alkylation of glycine equivalents with electrophiles, followed by intramolecular cyclization . This method ensures high stereoselectivity and yields.
Industrial Production Methods
Industrial production of this compound may involve scalable asymmetric synthesis techniques. The use of chiral catalysts and phase transfer catalysis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,2S)-2-amino-1-phenylcyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl (1R,2S)-2-amino-1-phenylcyclohex-3-ene-1-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Bisnortilidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (1R,2S)-1-amino-2-vinylcyclopropanecarboxylate
- Ethyl (1S,2S)-2-amino-1-phenylcyclohex-3-ene-1-carboxylate
Uniqueness
Ethyl (1R,2S)-2-amino-1-phenylcyclohex-3-ene-1-carboxylate is unique due to its specific stereochemistry, which influences its reactivity and interactions with biological targets. This makes it distinct from its diastereomers and enantiomers, which may have different chemical and biological properties .
Properties
CAS No. |
53948-51-9 |
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Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
ethyl (1R,2S)-2-amino-1-phenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C15H19NO2/c1-2-18-14(17)15(11-7-6-10-13(15)16)12-8-4-3-5-9-12/h3-6,8-10,13H,2,7,11,16H2,1H3/t13-,15+/m0/s1 |
InChI Key |
BTKAMSWFNMGLGM-DZGCQCFKSA-N |
Isomeric SMILES |
CCOC(=O)[C@]1(CCC=C[C@@H]1N)C2=CC=CC=C2 |
SMILES |
CCOC(=O)C1(CCC=CC1N)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1(CCC=CC1N)C2=CC=CC=C2 |
Synonyms |
isnortilidine bisnortilidine, (1R-trans)-isomer bisnortilidine, (1S-trans)-isome |
Origin of Product |
United States |
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